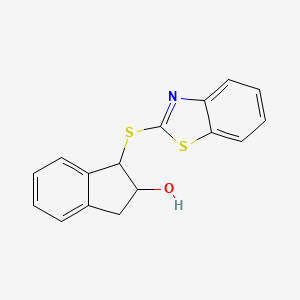

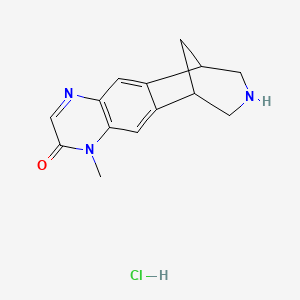

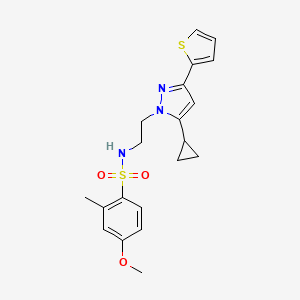

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzothiazole derivatives are a class of compounds that have a benzene ring fused to a thiazole ring . They have been found in various marine and terrestrial natural compounds and are widely used due to their pharmaceutical and biological activity .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method is the condensation reaction of 2-aminobenzenethiol with a carbonyl or cyano group-containing substance .Chemical Reactions Analysis

Benzothiazole derivatives can react with oxygen and nitrogen nucleophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary greatly depending on their specific structure. For example, “N,N-Bis(1,3-benzothiazol-2-ylsulfanyl)cyclohexanamine” has a molecular weight of 429.645 Da .Wissenschaftliche Forschungsanwendungen

Synthesis and Optical Activity

1-(1,3-Benzothiazol-2-ylsulfanyl)-2-indanol and its derivatives have been synthesized with high enantiomeric excess using asymmetric reduction methods. These compounds have been utilized to prepare optically active 2-alkanols and thiiranes, which are valuable in various synthetic applications. The absolute configuration of these compounds has been established, indicating their potential in asymmetric synthesis and the production of chiral molecules (Nunno et al., 1999).

Precursor for β-Blocker Drugs

1-(1,3-Benzothiazol-2-ylsulfanyl)-3-chloropropan-2-ol, a closely related compound, has been developed as a precursor for the synthesis of potential β-blocker drugs. The compound has been synthesized with high enantiomeric excess, highlighting its importance in the pharmaceutical industry for creating optically active molecules with potential therapeutic applications (Nunno et al., 2000).

Metal Complex Formation

Research into the formation of nonpolymeric, acetate-bridged, multiply cyclopalladated compounds involving derivatives of this compound has been reported. These studies provide insight into novel structures and potential applications in materials science and catalysis (O. and Steel, 1998).

Antifungal Activity

Enantiomers of 1-(1,3-Benzothiazol-2-ylsulfanyl)propan-2-ol have been synthesized with antifungal activity in mind. The comparative study of transesterification versus hydrolysis in their synthesis highlights the potential for these compounds in developing new antifungal agents (Borowiecki et al., 2013).

Antimicrobial Properties

The synthesis and characterization of 1-(1,3-Benzothiazol-2-ylsulfanyl)alkyl derivatives have revealed significant antimicrobial activities. These findings indicate the potential for developing new antimicrobial agents based on this compound derivatives, which could lead to new treatments for bacterial and fungal infections (Chakraborty et al., 2014).

Corrosion Inhibition

Benzothiazole derivatives, including those related to this compound, have been studied for their corrosion inhibition effects on mild steel in acidic environments. These studies contribute to understanding how these compounds can protect industrial materials from corrosion, emphasizing their importance in materials science (Mistry et al., 2011).

Wirkmechanismus

The mechanism of action of benzothiazole derivatives can vary depending on their specific structure and the biological target. Some benzothiazole derivatives have shown good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-(1,3-benzothiazol-2-ylsulfanyl)-2,3-dihydro-1H-inden-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NOS2/c18-13-9-10-5-1-2-6-11(10)15(13)20-16-17-12-7-3-4-8-14(12)19-16/h1-8,13,15,18H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFWPDUCKBPVARI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C2=CC=CC=C21)SC3=NC4=CC=CC=C4S3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NOS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[4-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2678835.png)

![N-(3-cyclopropyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)thiophene-2-carboxamide](/img/structure/B2678836.png)

![3-Benzyl-8-((3-chlorophenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2678840.png)

![1-[(4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}phenyl)sulfonyl]azepane](/img/structure/B2678843.png)

![2-chloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-6-fluorobenzamide](/img/structure/B2678855.png)